Butanesulfonyl chloride, 4-fluoro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

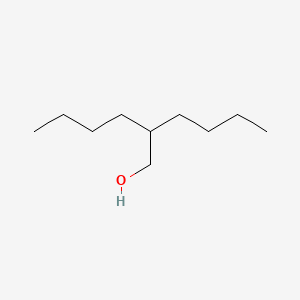

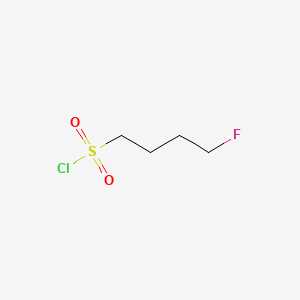

Butanesulfonyl chloride, 4-fluoro- (BSCF) is a chemical compound used in scientific research and laboratory experiments. It is a colorless to light yellow liquid with a pungent odor and a melting point of -51°C. BSCF is a versatile reagent used in organic synthesis, particularly in the synthesis of amines, sulfones, and other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

科学的研究の応用

Synthesis of Hydroxyalkanesulfonyl Chlorides

Research led by J. King et al. (1987) focused on synthesizing hydroxyalkanesulfonyl chlorides, including compounds like 6-hydroxy-1-butanesulfonyl chloride and 5-hydroxy-1-pentanesulfonyl chloride. These compounds were characterized through spectroscopic methods and explored for their potential to form sultones and crystalline acetoxy-piperidides, demonstrating their significance in organic synthesis processes (King et al., 1987).

Novel Polymeric Materials

M. Padaki et al. (2013) explored the synthesis of novel polymers using components like 4-amino-1-benzenesulphonamide and analyzed their application in desalination through composite nanofiltration (NF) membranes. The study highlighted the potential of these polymers in water purification technologies (Padaki et al., 2013).

Electrophysiology and Toxicology

Research by K. Osman et al. (1996) investigated the role of sulfonyl fluorides, including butanesulfonyl fluoride, in promoting neuropathy induced by organophosphates. This study is crucial for understanding the toxicological effects and mechanisms of certain chemicals on nerve tissues (Osman et al., 1996).

Development of N-F Fluorinating Agents

T. Umemoto et al. (2021) provided a comprehensive review on the development of N-F fluorinating agents, exploring the synthesis, reactions, and applications of these reagents in various fields, including medicinal chemistry and material science. This highlights the broad applications of fluorinating agents in scientific research (Umemoto et al., 2021).

Fuel-Cell Applications

A study by Byungchan Bae et al. (2009) focused on synthesizing sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These materials demonstrated high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae et al., 2009).

Synthesis of Antitumor Compounds

A. McCarroll et al. (2007) described the synthesis of antitumor compounds through Sonogashira couplings, highlighting the incorporation of various substituents into the arylsulfonyl moiety. This research contributes to the development of new cancer therapies (McCarroll et al., 2007).

Safety and Hazards

“Butanesulfonyl chloride, 4-fluoro-” is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-fluorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClFO2S/c5-9(7,8)4-2-1-3-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWBBSTVVUPYAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190678 |

Source

|

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-00-9 |

Source

|

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)